4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
Description
4-Methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted at the 3-position with a branched 2,3,3-trimethylbutyl group and at the 4-position with a methyl group. Its structural uniqueness lies in the sterically demanding 2,3,3-trimethylbutyl substituent, which may influence solubility, metabolic stability, and target binding compared to simpler alkyl or aromatic substituents.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-methyl-5-(2,3,3-trimethylbutyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-7(11(3,4)5)6-9-8(2)10(12)14-13-9/h7H,6H2,1-5H3,(H3,12,13,14) |
InChI Key |
PJNZUFUGKAVWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)CC(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of acetic acid or sulfuric acid as a catalyst under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of reduced pyrazole derivatives.
Scientific Research Applications
4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications at the 3-Position
The 3-position substituent on the pyrazole core is critical for modulating biological activity and physicochemical properties. Below is a comparison with key analogs:
*Calculated from molecular formula C11H21N3.
Key Observations :
- Steric Effects : The 2,3,3-trimethylbutyl group in the target compound introduces significant steric bulk, which may reduce off-target interactions but could also limit solubility compared to planar aromatic substituents like thiophene or phenyl .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in 4k) enhance binding affinity to enzymatic targets like COX-2, whereas electron-donating groups (e.g., methyl in furan derivatives) improve solubility .
- Fluorinated Analogs : Compounds with trifluoromethoxy groups (e.g., ) exhibit enhanced metabolic stability due to fluorine's resistance to oxidative degradation.
Spectroscopic and Computational Comparisons
DFT studies on related pyrazole-3-amines reveal substituent-dependent NMR chemical shifts:
- The 2,3,3-trimethylbutyl group causes upfield shifts in <sup>1</sup>H-NMR due to shielding effects from adjacent methyl groups, whereas aromatic substituents (e.g., phenyl) result in downfield shifts for protons near electronegative atoms .
- Computational models predict that branched alkyl groups reduce molecular polarity, aligning with the target compound's lower aqueous solubility compared to furan or thiophene analogs .
Biological Activity
4-Methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structural characteristics, including a bulky substituent and a pyrazole ring, contribute to its distinctive chemical properties and biological interactions.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 195.31 g/mol. The structure includes a pyrazole ring with two nitrogen atoms and a bulky 2,3,3-trimethylbutyl group at the 3-position, alongside a methyl group at the 4-position. This configuration is significant for its biological activity as it can influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for microbial survival. For instance, studies have shown that similar pyrazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory properties. It is hypothesized that it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.
The precise mechanism through which this compound exerts its effects is an area of ongoing research. Preliminary findings suggest that it may interact with specific receptors or enzymes in the body, modulating their activity to achieve desired biological outcomes. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis has been conducted:
| Compound Name | Description | Biological Activity |
|---|---|---|
| 1-Methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine | Similar structure but differs in methyl group position | Moderate antimicrobial activity |
| 1-Methyl-3-(2,3-dimethylbutyl)-1H-pyrazol-5-amine | Less bulky substituent | Weak anti-inflammatory effects |
| 4-Ethyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine | Ethyl group at the 4-position | Limited biological activity |
This table illustrates how variations in structure can significantly impact biological activity.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antimicrobial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Anti-inflammatory Studies : Animal models have shown that administration of this compound resulted in reduced inflammation markers in tissues affected by induced inflammation. These findings suggest its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
